molecular formula C9H9ClN2O2 B2965004 methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride CAS No. 2260931-15-3

methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B2965004
CAS No.: 2260931-15-3
M. Wt: 212.63
InChI Key: LYCCADZZWHDOJO-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The compound is characterized by its fused bicyclic structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridine derivatives, including methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride, has been extensively studied. Common synthetic methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . For instance, a transition-metal-free sp3 C–H amination reaction using molecular iodine from 2-pyridyl ketones and alkylamines has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclocondensation and oxidative cyclization reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing and reducing agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various imidazo[1,5-a]pyridine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCADZZWHDOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC=C2C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-15-3
Record name methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride
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